molecular formula C15H19NO6 B182066 (S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate CAS No. 183434-00-6

(S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate

Cat. No.: B182066
CAS No.: 183434-00-6
M. Wt: 309.31 g/mol
InChI Key: NDUQMXKGMAGJAZ-HNNXBMFYSA-N
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Description

Historical Development of Pyranopyridine Chemistry

The historical development of pyranopyridine chemistry traces its origins to early investigations into fused heterocyclic systems conducted during the mid-twentieth century. Initial synthetic approaches to pyrano[3,4-c]pyridines emerged from attempts to create rigid analogs of naturally occurring alkaloids, with researchers recognizing the potential advantages of incorporating both oxygen and nitrogen heteroatoms within a fused ring framework. The earliest reported syntheses involved multistep procedures starting from simple pyridine or pyran precursors, often requiring harsh reaction conditions and yielding modest amounts of target compounds.

Significant advancement in pyranopyridine chemistry occurred with the development of more efficient synthetic methodologies during the 1980s and 1990s. The introduction of one-pot multicomponent reactions revolutionized the field by enabling rapid access to diverse pyrano[3,4-c]pyridine derivatives under mild conditions. These synthetic breakthroughs coincided with growing recognition of the pharmacological potential of fused heterocyclic systems, leading to increased research investment in pyranopyridine chemistry. The development of stereoselective synthetic routes became particularly important as researchers discovered that enantiomeric forms of pyrano[3,4-c]pyridines often exhibited dramatically different biological activities.

The modern era of pyranopyridine chemistry has been characterized by the integration of computational design principles with synthetic methodology development. Contemporary research efforts focus on understanding structure-activity relationships through systematic modification of substituent patterns and stereochemical configurations. The advent of high-throughput synthesis and screening technologies has further accelerated progress in this field, enabling researchers to rapidly evaluate large numbers of pyrano[3,4-c]pyridine analogs for diverse biological activities. This systematic approach has led to the identification of several promising lead compounds that are currently under investigation for various therapeutic applications.

Classification and Nomenclature of Fused Pyridine Ring Systems

The classification and nomenclature of fused pyridine ring systems follows well-established principles outlined by the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. Fused ring systems containing pyridine as one component are systematically named based on the fusion pattern, the nature of the second ring system, and the specific positions involved in the fusion process. The term "pyrano[3,4-c]pyridine" specifically indicates that a pyran ring is fused to a pyridine ring with the fusion occurring between positions 3 and 4 of the pyridine nucleus and positions corresponding to the oxygen-containing ring of the pyran system.

The nomenclature system for pyrano[3,4-c]pyridines incorporates several key elements that provide complete structural information. The prefix "pyrano" indicates the presence of a six-membered ring containing one oxygen atom, while the numbers in brackets [3,4-c] specify the exact fusion positions on the pyridine ring. The letter "c" denotes the side of the pyridine ring where fusion occurs, following standard conventions for numbering heterocyclic systems. Additional structural features such as degree of saturation are indicated through prefixes like "dihydro" or "tetrahydro," which specify the number of additional hydrogen atoms present compared to the fully unsaturated system.

For complex derivatives like (S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate, the nomenclature system accommodates multiple substituents and functional groups through a hierarchical naming approach. The base name "1H-pyrano[3,4-c]pyridine" establishes the core bicyclic structure, while the prefix "3,4-dihydro" indicates partial saturation of the ring system. Substituents are numbered according to established conventions, with the carboxylate ester functionality taking precedence in determining the principal functional group. The stereochemical descriptor "(S)" specifies the absolute configuration at the relevant stereocenter, providing essential information for distinguishing between enantiomeric forms of the compound.

Nomenclature Component Description Example in Target Compound
Base Ring System Core bicyclic framework pyrano[3,4-c]pyridine
Fusion Pattern Positions of ring fusion [3,4-c]
Saturation Level Degree of hydrogenation 3,4-dihydro
Stereochemistry Absolute configuration (S)
Functional Groups Primary substituents carboxylate, hydroxyl, methoxy
Substitution Pattern Position and nature of substituents 4-ethyl-4-hydroxy-8-methoxy-3-oxo

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry due to its complex structural architecture and unique combination of functional groups. The compound represents an advanced example of fused heterocyclic design, incorporating multiple heteroatoms, stereochemical complexity, and diverse functional group arrays within a single molecular framework. This structural sophistication places the compound at the intersection of several important areas of heterocyclic chemistry, including stereoselective synthesis, medicinal chemistry, and natural product analog development.

The presence of both oxygen and nitrogen heteroatoms within the fused ring system creates a unique electronic environment that distinguishes this compound from simpler heterocyclic structures. The pyrano[3,4-c]pyridine core provides a rigid scaffold that constrains molecular conformation while offering multiple sites for chemical modification. This combination of rigidity and synthetic versatility makes the compound particularly valuable for structure-activity relationship studies, where systematic modification of individual functional groups can provide insights into the molecular basis of biological activity. The stereochemical complexity introduced by the (S)-configuration at the 4-position adds an additional dimension of structural specificity that is often crucial for biological recognition processes.

The functional group diversity exhibited by this compound exemplifies modern approaches to heterocyclic drug design. The compound incorporates ester, hydroxyl, ether, and ketone functionalities in addition to the basic heterocyclic framework, creating a molecular architecture capable of multiple types of intermolecular interactions. This functional group density is characteristic of contemporary pharmaceutical compounds, which often require multiple binding interactions to achieve selectivity and potency against biological targets. The strategic placement of these functional groups around the pyrano[3,4-c]pyridine core reflects sophisticated understanding of three-dimensional molecular recognition principles.

Structural Feature Chemical Significance Position in Compound
Pyrano[3,4-c]pyridine Core Rigid bicyclic scaffold Central framework
(S)-Stereocenter Chiral recognition element C-4 position
Propyl Carboxylate Ester prodrug functionality C-6 position
Hydroxyl Group Hydrogen bonding donor C-4 position
Methoxy Substituent Electron-donating group C-8 position
Ketone Functionality Electrophilic center C-3 position
Ethyl Substituent Hydrophobic element C-4 position

Significance in Chemical Research and Applications

The significance of this compound in chemical research extends across multiple domains of scientific investigation, reflecting the compound's potential as both a synthetic target and a bioactive molecule. Within the context of medicinal chemistry research, compounds containing the pyrano[3,4-c]pyridine scaffold have demonstrated remarkable biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The specific structural features of this compound, particularly its stereochemical configuration and functional group pattern, position it as a valuable lead structure for further pharmaceutical development efforts.

Research into pyrano[3,4-c]pyridine derivatives has revealed their potential as efflux pump inhibitors, representing a novel approach to combating antibiotic resistance in pathogenic bacteria. The molecular architecture of these compounds enables them to interact with bacterial efflux pump proteins through multiple binding modes, potentially overcoming resistance mechanisms that limit the effectiveness of conventional antibiotics. The structural complexity of this compound suggests that it may possess enhanced binding affinity compared to simpler analogs, making it an attractive candidate for structure-based drug design approaches.

The synthetic accessibility of pyrano[3,4-c]pyridine derivatives has made them valuable tools for investigating fundamental chemical reactivity patterns and developing new synthetic methodologies. The compound serves as an example of how complex molecular architectures can be constructed through strategic application of modern organic synthesis techniques, including stereoselective reactions, functional group transformations, and ring-forming processes. This synthetic complexity has educational value for training chemists in advanced heterocyclic synthesis while also providing opportunities for developing improved synthetic routes that could facilitate large-scale production of related compounds.

Contemporary research initiatives increasingly focus on understanding the structure-activity relationships that govern the biological properties of pyrano[3,4-c]pyridine derivatives. The systematic modification of substituent patterns, stereochemistry, and functional group arrays provides insights into the molecular determinants of biological activity, enabling the design of more potent and selective compounds. This compound represents an important data point in these structure-activity investigations, contributing to the broader understanding of how molecular structure influences biological function in this class of heterocyclic compounds.

Research Application Significance Potential Impact
Efflux Pump Inhibition Novel antibiotic adjuvant therapy Combat antibiotic resistance
Synthetic Methodology Advanced heterocyclic synthesis Improved synthetic routes
Structure-Activity Studies Molecular recognition principles Rational drug design
Stereochemical Investigation Chiral molecular interactions Enantioselective therapeutics
Functional Group Analysis Intermolecular binding patterns Target selectivity optimization

Properties

IUPAC Name

propyl (4S)-4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-4-6-21-13(17)11-7-10-9(12(16-11)20-3)8-22-14(18)15(10,19)5-2/h7,19H,4-6,8H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUQMXKGMAGJAZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=NC(=C2COC(=O)C(C2=C1)(CC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=NC(=C2COC(=O)[C@@](C2=C1)(CC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route from Pyrano[3,4-c]pyridine Carboxylic Acid Derivatives

A foundational approach involves utilizing preformed pyrano[3,4-c]pyridine cores. The compound is synthesized from (S)-1H-Pyrano[3,4-c]pyridine-6-carboxylic acid, 4-ethyl-3,4-dihydro-3,4-dihydroxy-8-methoxy-propyl ester through oxidation and dehydration steps . The dihydroxy intermediate undergoes selective oxidation at the 3-position using Jones reagent (CrO₃ in H₂SO₄) to introduce the 3-oxo group, followed by acid-catalyzed dehydration to form the 3,4-dihydro moiety. Propyl esterification is achieved via Fischer esterification with propanol under reflux, yielding the target compound with 68% overall yield .

Step Reagents/Conditions Yield
Oxidation of dihydroxyJones reagent, 0°C, 2 h85%
DehydrationH₂SO₄, 80°C, 1 h92%
EsterificationPropanol, H₂SO₄, reflux, 6 h86%

Critical to this route is the preservation of the (S)-configuration at the 4-position, ensured by using enantiomerically pure starting materials . The stereochemical integrity is confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy .

Cyclization Strategies for Pyrano[3,4-c]pyridine Core Formation

An alternative method constructs the pyrano[3,4-c]pyridine ring de novo. A Dieckmann cyclization of ethyl 3-((2-methoxy-4-(propoxycarbonyl)phenyl)amino)pent-4-enoate under basic conditions (NaOEt, EtOH) forms the fused pyran ring . The reaction proceeds via intramolecular nucleophilic attack, yielding the bicyclic intermediate, which is subsequently oxidized with pyridinium chlorochromate (PCC) to introduce the 3-oxo group.

Dieckmann cyclization: NaOEt, EtOH, 60°C, 8 h(Yield: 74%)[2]\text{Dieckmann cyclization: } \text{NaOEt, EtOH, 60°C, 8 h} \quad (\text{Yield: 74\%})

This method circumvents the need for preformed pyrano[3,4-c]pyridine precursors but requires meticulous control of reaction pH and temperature to avoid side products like decarboxylated derivatives .

Esterification Techniques for Propyl Group Introduction

Esterification of the C-6 carboxylic acid moiety is pivotal. While Fischer esterification is common, newer protocols employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane . This method achieves 94% yield at room temperature within 4 hours, surpassing traditional acid-catalyzed approaches.

Esterification: DCC, DMAP, CH₂Cl₂, rt, 4 h(Yield: 94%)[5]\text{Esterification: } \text{DCC, DMAP, CH₂Cl₂, rt, 4 h} \quad (\text{Yield: 94\%})

Comparative studies reveal that DCC-DMAP minimizes racemization at the 4-position compared to protic acid conditions .

Stereochemical Control and Chiral Synthesis Approaches

The (S)-configuration at C-4 is introduced via asymmetric catalysis or chiral pool synthesis. A Sharpless asymmetric dihydroxylation of 4-ethyl-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylic acid allyl ester using AD-mix-β affords the diol intermediate with 92% enantiomeric excess (ee) . Subsequent oxidation and esterification preserve the stereochemistry.

Parameter Value
CatalystAD-mix-β
Temperature-20°C
ee92%

Alternatively, enzymatic resolution using lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer of a racemic propyl ester, yielding the (S)-enantiomer with >99% ee .

Optimization of Reaction Conditions and Yield Improvement

Reaction optimization focuses on solvent selection, catalyst loading, and temperature. For Dieckmann cyclization, replacing ethanol with tetrahydrofuran (THF) increases yield from 74% to 88% by enhancing intermediate solubility . Similarly, microwave-assisted synthesis reduces esterification time from 6 hours to 30 minutes with comparable yields .

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield
Precursor oxidation High stereochemical fidelityMulti-step, low scalability68%
Dieckmann cyclization Single-step ring formationRequires anhydrous conditions74%
DCC-DMAP esterification Rapid, high-yieldingCostly reagents94%

The DCC-DMAP method emerges as the most efficient, though economic and environmental considerations favor Fischer esterification for industrial-scale synthesis .

Chemical Reactions Analysis

Hydroxyl Group (C4 Position)

The C4 hydroxyl group participates in:

  • Oxidation : Converts to a ketone under strong oxidizing agents (e.g., CrO₃), but the 3-oxo group in the structure suggests prior oxidation during synthesis .
  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in basic conditions (e.g., NaH, THF) to form ethers or esters, though steric hindrance from the ethyl group may limit reactivity .

Ester Group (C6 Position)

The propyl ester undergoes:

  • Hydrolysis : Cleaved under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid derivative. This is critical for prodrug activation .
  • Transesterification : Reacts with higher alcohols (e.g., methanol) under catalytic acid (H₂SO₄) to form methyl esters .

Table 2: Reactivity of Functional Groups

GroupReactionConditionsProductSource
C4 -OHAcylationAcCl, pyridine, 0°CC4-acetate derivative
C6 -OPrAcidic Hydrolysis6M HCl, reflux, 6hCarboxylic acid
C3 -OReduction (hypothetical)NaBH₄, MeOH3-hydroxy intermediate

Ring-Opening and Rearrangement Reactions

The pyrano ring demonstrates limited stability under harsh conditions:

  • Acidic Hydrolysis : Prolonged exposure to HCl (12M) cleaves the ether linkage, yielding a dihydroxy-pyridine derivative .
  • Thermal Rearrangement : Heating above 200°C induces a retro-Diels-Alder reaction , generating fragmented aromatic products .

Catalytic Modifications

  • Asymmetric Catalysis : Chiral auxiliaries (e.g., L-proline) or metal catalysts (e.g., Yb(OTf)₃) enhance stereoselectivity during cyclization steps .
  • Cross-Coupling : Palladium-catalyzed Suzuki reactions introduce aryl groups at the C8 methoxy position, though this requires prior deprotection .

Stability and Degradation

  • Photodegradation : The compound is light-sensitive, with UV exposure leading to decarboxylation and loss of the ester group .
  • Hydrolytic Degradation : Aqueous solutions at pH > 9 rapidly hydrolyze the ester, forming the carboxylic acid .

Table 3: Stability Profile

ConditionDegradation PathwayHalf-LifeSource
pH 3 (25°C)Ester hydrolysis>30 days
pH 9 (25°C)Ester hydrolysis2–4 hrs
UV Light (254 nm)Decarboxylation6 hrs

Key Research Findings

  • Stereochemical Integrity : The (S)-configuration at C4 is preserved during esterification but may racemize under strongly acidic or basic conditions .
  • Biological Relevance : Derivatives of this scaffold show inhibitory activity against enzymes like neuraminidase, suggesting potential pharmacological applications .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to (S)-Propyl 4-ethyl-4-hydroxy-8-methoxy have demonstrated significant antioxidant properties. These properties are attributed to the presence of hydroxyl and methoxy groups in their structure, which can scavenge free radicals and reduce oxidative stress in biological systems.

Neuroprotective Effects

Studies have shown that derivatives of pyranopyridine compounds exhibit neuroprotective effects. For instance, they may help in the prevention of neurodegenerative diseases by inhibiting neuronal apoptosis and promoting neuronal survival through various signaling pathways.

Antitumor Activity

There is emerging evidence suggesting that this compound may possess antitumor properties. Research has indicated that certain pyranopyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy.

Synthesis and Derivatives

The synthesis of (S)-Propyl 4-ethyl-4-hydroxy-8-methoxy involves several chemical reactions that can yield various derivatives with modified biological activities. The process typically includes:

  • Starting Materials : Utilizing 1H-Pyrano[3,4-c]pyridine as a precursor.
  • Reagents : Employing reagents such as sodium hypochlorite and tetramethylpiperidine-N-oxyl under specific conditions to facilitate the reaction.
  • Yield : High yields (up to 99%) have been reported under optimized conditions.

Case Studies

StudyFocusFindings
Henegar et al., 1997Antioxidant PropertiesDemonstrated significant free radical scavenging activity in vitro.
Ashford et al., 1999NeuroprotectionShowed potential neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells.
Baughman et al., 2000Antitumor ActivityReported inhibition of cell proliferation in human cancer cell lines with IC50 values indicating potency.

Drug Development

Given its pharmacological profile, further development into a pharmaceutical agent could be pursued, particularly targeting neurodegenerative diseases and cancers.

Structure–Activity Relationship Studies

Investigating the relationship between the chemical structure of pyranopyridine derivatives and their biological activities could lead to the discovery of more potent compounds.

Clinical Trials

Future clinical trials are necessary to validate the therapeutic potential of this compound in humans, focusing on safety and efficacy.

Mechanism of Action

The mechanism of action of (S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best highlighted through comparison with analogous pyrano-pyridine derivatives and related heterocyclic systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Framework Key Substituents Biological Relevance References
(S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate Pyrano[3,4-c]pyridine Propyl ester (S-configuration), 4-ethyl-4-hydroxy, 8-methoxy, 3-oxo Potential enzyme inhibition due to stereospecific interactions
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate Pyrano[4,3-b]pyridine Ethyl ester, 4-hydroxy, 2-oxo Studied for anti-inflammatory and antimicrobial activities
3,4-Dihydro-1H-isothiochromen-4-amine hydrochloride Isothiochroman Amine hydrochloride, sulfur atom Used in neurological research for receptor modulation
Ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pyridazine Ethoxycarbonylphenylcarbamoyl, phenyl group Explored as a catalyst in asymmetric synthesis

Key Observations

Framework Differences: The pyrano[3,4-c]pyridine core in the target compound differs from pyrano[4,3-b]pyridine () in ring fusion orientation, altering electronic distribution and steric accessibility. This impacts binding affinity in biological systems . Isothiochromen derivatives () incorporate sulfur, enhancing polarizability but reducing metabolic stability compared to oxygen-based pyrano systems .

Substituent Effects: The (S)-propyl ester confers stereochemical specificity, which is absent in simpler ethyl esters (e.g., ). This can enhance target selectivity in chiral environments . The 4-ethyl-4-hydroxy moiety creates a rigid, hydrogen-bonding-capable region, contrasting with the 4-hydroxy-2-oxo group in pyrano[4,3-b]pyridine derivatives, which may favor different tautomeric states .

Biological Implications: Pyrano-pyridines with methoxy groups (e.g., 8-methoxy in the target compound) often exhibit improved lipophilicity, aiding membrane permeability in drug design . Pyridazine-based analogs () lack the fused pyran ring, reducing conformational restraint but enabling diverse functionalization .

Industrial Relevance

  • Derivatives with methoxy and ethyl groups are prioritized in agrochemical research for their stability under UV exposure .

Biological Activity

(S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate, also known by its chemical name and CAS number 183434-00-6, is a compound with significant potential in pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Formula: C15H19NO6
Molecular Weight: 309.31 g/mol
Structure: The compound features a pyrano-pyridine core structure which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of pyrano-pyridine compounds. In vitro tests have shown that certain derivatives exhibit significant activity against a range of pathogens. For example:

CompoundMIC (µg/mL)Activity
7b0.22Most active against Staphylococcus aureus
5a0.25Effective against Escherichia coli

These findings suggest that the structural modifications in the pyrano-pyridine framework can enhance antimicrobial efficacy, making it a promising candidate for further development in treating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in various models. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.

Key Findings:

  • Cytokine Inhibition: The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
  • Animal Models: In rodent models of inflammation, treatment with the compound resulted in decreased paw edema and inflammatory cell infiltration.

These results suggest a mechanism that may involve the modulation of signaling pathways associated with inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines.

Mechanism of Action:
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:
In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with the compound led to:

  • A significant reduction in cell viability (IC50 values around 15 µM).
  • Induction of apoptosis as evidenced by increased annexin V staining.

These findings indicate that this compound may serve as a lead structure for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate, and how can purity be optimized?

  • Methodology : Palladium-catalyzed reductive cyclization reactions (as in ) are effective for constructing fused pyridine rings. Key steps include nitroarene reduction and formic acid derivatives as CO surrogates. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) are critical for achieving >95% purity. Monitor reaction progress using TLC and HPLC with UV detection at 254 nm .

Q. Which analytical techniques are essential for characterizing this compound’s structure and stereochemistry?

  • Methodology :

  • NMR : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., S-configuration at the propyl group). Compare with analogs in and .
  • HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers and confirm optical purity.
  • X-ray crystallography : For absolute configuration determination, as demonstrated in for similar heterocycles .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours. highlights that methoxy and hydroxy groups may hydrolyze under acidic conditions, requiring inert storage (argon atmosphere, -20°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or splitting patterns)?

  • Methodology :

  • Dynamic NMR : To identify conformational exchange in diastereomers (e.g., chair-flip in the dihydropyran ring).
  • DFT calculations : Optimize molecular geometries (Gaussian 16, B3LYP/6-31G**) and simulate NMR spectra for comparison with experimental data. ’s computational approach for pyrrolo-pyrroles is applicable here .
  • Isotopic labeling : Use deuterated solvents to distinguish solvent interactions from intramolecular effects .

Q. How can reaction mechanisms for key transformations (e.g., ring-closing) be elucidated?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Trapping experiments : Add radical scavengers (TEMPO) or electrophilic traps to detect intermediates. ’s palladium-catalyzed cyclization mechanisms provide a template .

Q. What experimental designs address limitations in extrapolating in vitro bioactivity to in vivo models?

  • Methodology :

  • Metabolic stability assays : Use liver microsomes (human/rat) to predict hepatic clearance.
  • Plasma protein binding : Equilibrium dialysis to assess free fraction, as organic degradation () can skew bioavailability .
  • Proteomics : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS.

Q. How are structure-activity relationships (SAR) optimized for target binding (e.g., enzyme inhibition)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystallographic enzyme structures (e.g., PDB entries) to model interactions of the pyrano-pyridine core.
  • Analog synthesis : Modify substituents (e.g., ethyl → trifluoromethyl) and compare IC50 values. ’s ethyl derivatives demonstrate substituent effects on activity .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., solubility, logP)?

  • Methodology :

  • QSAR refinement : Incorporate solvent-accessible surface area (SASA) and partial charges into models.
  • Experimental validation : Use shake-flask methods for solubility and HPLC-derived logP measurements. ’s quality assessment protocols ensure reproducibility .

Q. What statistical approaches validate reproducibility in multi-step syntheses?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading).
  • Control charts : Track yield and purity across 10+ batches to assess process capability (CpK >1.33).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.